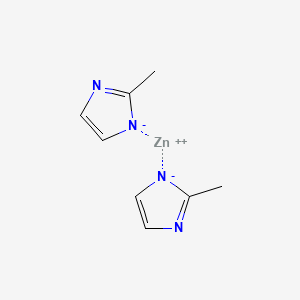
2-Methylimidazole zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 2-Methylimidazole zinc salt, also known as ZIF-8, is the formation of zeolitic imidazolate frameworks . These frameworks are constituted of metal ions and imidazolate anions . The structure of ZIF is analogous to that of silica-zeolites . ZIFs have high thermal stability .
Mode of Action
The mode of action of this compound involves the dispersion of zinc salt and 2-methylimidazole in an organic solvent to form a composite solution . This solution is then heated at a specific temperature . Under the influence of the solvent and heat, the 2-methylimidazole reacts with zinc ions, forming crystal nuclei of ZIF-8 . The formation of these crystals is dependent on the reactivity of the Zn (+2) salt .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the formation of zeolitic imidazolate frameworks . These frameworks are used in a variety of applications, including sensors, photovoltaics, thermoelectrics, electrocatalysts, and electrical energy storage materials .
Pharmacokinetics
Its high thermal stability and the ability to form highly porous, electrically conductive composites suggest potential for bioavailability .
Result of Action
The result of the action of this compound is the formation of zeolitic imidazolate frameworks . These frameworks have high thermal stability and are used in a variety of applications . For example, the ZIF-8/SWCNT composite displayed semiconducting electrical behavior and an increase in sensor sensitivity toward ethanol vapors versus pristine SWCNTs .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the formation of ZIF-8 crystals is dependent on the reactivity of the Zn (+2) salt . Moreover, the dispersion of zinc salt and 2-methylimidazole in an organic solvent is a crucial step in the formation of ZIF-8 . Therefore, the choice of solvent and the temperature at which the reaction takes place can significantly impact the formation of ZIF-8 .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methylimidazole zinc salt are largely determined by its structure, which consists of zinc ions and 2-methylimidazole linkers
Cellular Effects
The cellular effects of this compound are not well understood due to the limited research in this area. It has been found that ZIF-8 can bind to and accumulate on the surface of E. coli cells . Exposure to high-dosage ZIF-8 led to perturbation of cellular functions, including changes of cell membrane permeability, leading to a shortage of energy supply .
Molecular Mechanism
It is known that the compound forms a stable coordination complex through the coordination of zinc ions with 2-methylimidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylimidazole zinc salt can be synthesized through a simple one-step chemical method. The process involves mixing 2-methylimidazole and zinc nitrate hexahydrate in a methanol solution . The reaction typically occurs at room temperature, and the resulting product is a highly crystalline ZIF-8 . Other methods include solvothermal synthesis, where the reaction is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale solvothermal synthesis due to its efficiency and ability to produce high-quality crystals . The choice of solvent and zinc source can significantly influence the properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylimidazole zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc within the framework.
Substitution: The imidazole linkers can be substituted with other ligands to modify the properties of the MOF.
Common Reagents and Conditions
Common reagents used in these reactions include zinc salts such as zinc nitrate, zinc acetate, and zinc chloride . The reactions are typically carried out in polar solvents like methanol or water at room temperature .
Major Products Formed
The major products formed from these reactions include various derivatives of ZIF-8 with modified properties, such as enhanced catalytic activity or increased surface area .
Applications De Recherche Scientifique
2-Methylimidazole zinc salt has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-methylimidazole zinc salt include other zeolitic imidazolate frameworks such as:
ZIF-7: Composed of zinc ions and benzimidazole linkers.
ZIF-9: Contains cobalt ions and imidazole linkers.
ZIF-67: Made up of cobalt ions and 2-methylimidazole linkers.
Uniqueness
This compound is unique due to its exceptional thermal and chemical stability, large surface area, and tunable pore sizes . These properties make it highly versatile and suitable for a wide range of applications, from catalysis to gas adsorption and drug delivery .
Propriétés
Numéro CAS |
59061-53-9 |
|---|---|
Formule moléculaire |
C8H12N4Zn+2 |
Poids moléculaire |
229.6 g/mol |
Nom IUPAC |
zinc;2-methyl-1H-imidazole |
InChI |
InChI=1S/2C4H6N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |
Clé InChI |
WJTUNIDTVLYPBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2] |
SMILES canonique |
CC1=NC=CN1.CC1=NC=CN1.[Zn+2] |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ZIF-8 demonstrates selective gas adsorption capabilities. Studies have shown that the nitrogen atoms within the imidazole groups of ZIF-8 can interact with heavy rare earth elements (REEs) more strongly than non-REEs. [] This selectivity stems from the chemical interaction between the REEs and nitrogen atoms, involving the dissociation of water and the formation of REE-O bonds. [] This property makes ZIF-8 a promising material for applications like mining wastewater treatment and heavy REE recovery. [] Furthermore, research indicates that the interaction between ammonia and ZIF-8 is primarily physical, limited by steric hindrance due to the coordination mode of the imidazole ligands and the zinc atom. [] In contrast, ZIF-8 exhibits both physical and chemical adsorption of carbon dioxide. []
A: 2-Methylimidazole zinc salt (ZIF-8) is a metal-organic framework (MOF) synthesized using zinc nitrate hexahydrate and 2-methylimidazole as precursors. [] Structurally, ZIF-8 displays a rhombic dodecahedron morphology. [] Its large surface area and tunable pore structures are key characteristics influencing its applications. []
A: Research has demonstrated that microporous carbon derived from ZIF-8, with a pore size of approximately 0.5 nm, outperforms mesoporous carbon (CMK-3) with a larger pore size (around 4.0 nm) when used as an anode material in sodium-ion batteries. [] This superior performance is attributed to the microporous structure's ability to minimize irreversible capacity loss during the initial cycle, which is primarily caused by electrolyte decomposition. [] The micropores also enhance the reversibility of sodium ion storage in subsequent cycles, contributing to better overall battery performance. []
A: Yes, ZIF-8 can be combined with other materials to create composites with improved functionalities. For instance, researchers have successfully synthesized a novel photocatalyst by combining silver bromide (AgBr), silver chloride (AgCl), and ZIF-8. [] This AgBr/AgCl@ZIF-8 composite demonstrated superior photocatalytic degradation and antibacterial properties under visible light irradiation. []
A: ZIF-8 shows promise in addressing environmental challenges. One application lies in its ability to recover valuable elements from iron tailings, a significant mining waste product. [] A proposed three-stage process utilizes acid leaching, chemical precipitation, and ZIF-8 adsorption to selectively extract valuable elements like vanadium and molybdenum from these tailings. [] This highlights ZIF-8's potential contribution to sustainable resource management and waste recycling.
A: Yes, research suggests that incorporating ZIF-8 into a type-III porous liquid can significantly enhance its carbon dioxide capture capabilities. [] This finding highlights the potential of using ZIF-8 in developing advanced materials for carbon capture and storage technologies.
A: Computational methods like density functional theory (DFT) have been instrumental in elucidating the adsorption mechanisms of ZIF-8. [] These calculations provide insights into the interaction energies and binding preferences between ZIF-8 and target molecules, further guiding the design of ZIF-based materials for specific applications.
A: While ZIF-8 presents unique properties, other metal-organic frameworks (MOFs) like zinc-trimesic acid (ZnBTC) offer alternative options with potentially different adsorption behaviors and applications. [] The choice between ZIF-8 and alternatives depends on the specific requirements of the intended application, such as target molecule selectivity and operating conditions.
A: The choice of organic linker significantly influences the performance of MOFs. For example, ZnBTC with its trimesic acid linker exhibits a much higher ammonia intake compared to ZIF-8 with its 2-methylimidazole linker. [] This difference arises from the variations in their coordination modes and resulting steric hindrance, highlighting the importance of linker selection in MOF design. []
ANone: Various techniques are used to characterize ZIF-8. These include:
- X-ray diffraction (XRD) to determine crystal structure and phase purity. []
- Scanning electron microscopy (SEM) to analyze morphology and particle size. []
- UV-Vis diffuse reflectance spectroscopy (UV-DRS) to study optical properties and band gap. []
- X-ray photoelectron spectroscopy (XPS) to investigate elemental composition and chemical states. []
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and study bonding interactions. []
- Brunauer-Emmett-Teller (BET) surface area analysis to determine surface area and pore size distribution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


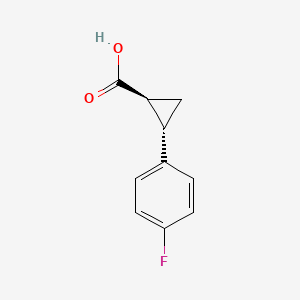
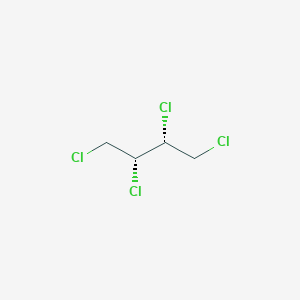
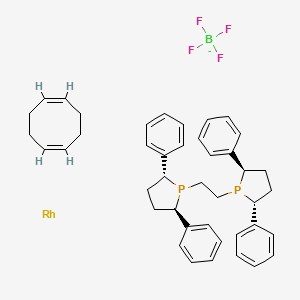
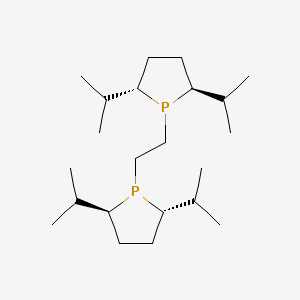
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

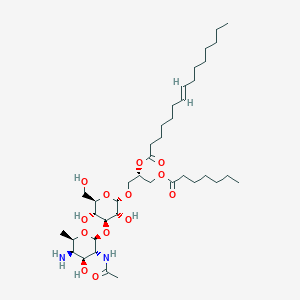

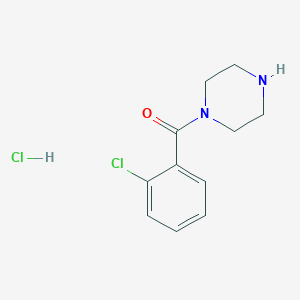
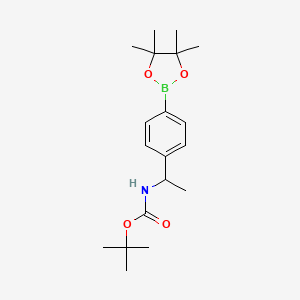
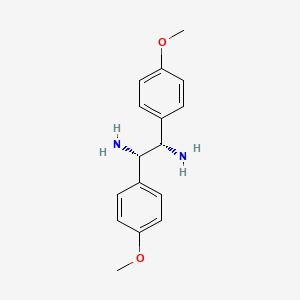
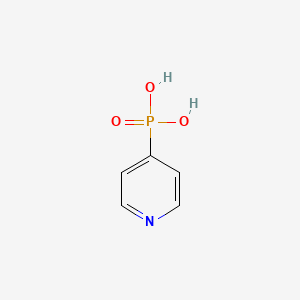
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
